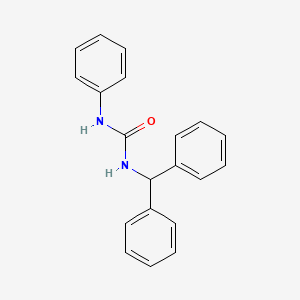
1-(Diphenylmethyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylmethyl)-3-phenylurea is an organic compound characterized by the presence of a urea group substituted with diphenylmethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diphenylmethyl)-3-phenylurea can be synthesized through the reaction of diphenylmethylamine with phenyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylmethyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(Diphenylmethyl)-3-phenylurea has found applications in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Diphenylmethyl)-3-phenylurea exerts its effects involves interactions with specific molecular targets. The urea group can form hydrogen bonds with biological molecules, influencing their activity. The diphenylmethyl and phenyl groups contribute to the compound’s lipophilicity, enhancing its ability to interact with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
Diphenylurea: Lacks the diphenylmethyl group, resulting in different chemical properties.
Phenylurea: Contains only a single phenyl group, leading to reduced lipophilicity.
Benzhydrylurea: Similar structure but with different substituents on the urea group.
Uniqueness: 1-(Diphenylmethyl)-3-phenylurea is unique due to the presence of both diphenylmethyl and phenyl groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in scientific research and industry.
Properties
CAS No. |
137636-01-2 |
|---|---|
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-benzhydryl-3-phenylurea |
InChI |
InChI=1S/C20H18N2O/c23-20(21-18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H2,21,22,23) |
InChI Key |
FFSMGGLZCZRZHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


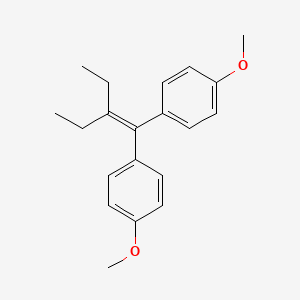
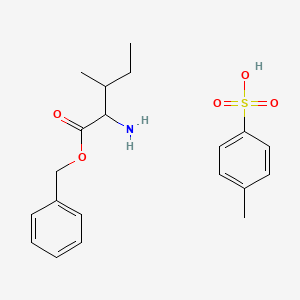
![3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11954519.png)
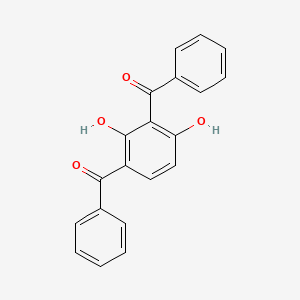




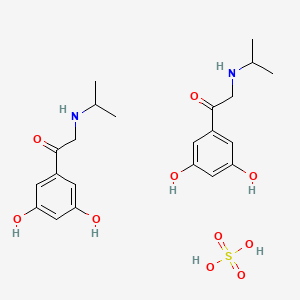

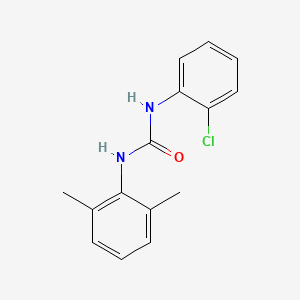

![1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B11954572.png)

